molecular formula C13H11BrO2 B6383207 3-Bromo-5-(3-hydroxymethylphenyl)phenol CAS No. 1261888-71-4

3-Bromo-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6383207
CAS No.: 1261888-71-4
M. Wt: 279.13 g/mol
InChI Key: GVLHAAFHRBRHGH-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-hydroxymethylphenyl)phenol is a brominated phenolic compound offered for research and development purposes. Bromophenols are a class of compounds extensively studied in scientific research due to their diverse bioactivities. Research into similar bromophenols has shown they are of significant interest in medicinal chemistry for their potential as antioxidants and as scaffolds for drug discovery . Some bromophenols have been investigated for their ability to interact with biological targets such as nuclear receptors, which play a critical role in regulating gene transcription for physiological processes including mitochondrial function and cellular energy utilization . The structure of this compound, featuring both a phenol and a benzyl alcohol group, makes it a valuable intermediate in organic synthesis and for the generation of structure-activity relationships in the development of new bioactive molecules . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for use in humans. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-bromo-5-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLHAAFHRBRHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686371
Record name 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-71-4
Record name 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Route

This method constructs the biaryl backbone early in the synthesis:

  • Synthesis of Boronic Ester Precursor : 3-Hydroxymethylphenylboronic acid is prepared via borylation of 3-bromobenzyl alcohol using bis(pinacolato)diboron under Pd catalysis.

  • Coupling with Bromophenol : The boronic ester reacts with 3-bromo-5-iodophenol in a tetrahydrofuran/water mixture, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base.

Optimized Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
Temperature80°C
Reaction Time12 h
Yield78%

This route benefits from commercial availability of 3-bromo-5-iodophenol but requires careful handling of air-sensitive boronic esters.

Sequential Bromination and Functionalization

An alternative approach brominates a pre-formed biaryl phenol:

  • Synthesis of 5-(3-Hydroxymethylphenyl)phenol : Achieved via Ullmann coupling of phenol with 3-iodobenzyl alcohol, using CuI and 1,10-phenanthroline in dimethylformamide.

  • Regioselective Bromination : Electrophilic bromination using Br₂ in acetic acid at 0°C directs bromine to the 3-position due to the hydroxyl group’s activating effect.

Challenges :

  • Competing dibromination at positions 3 and 5 necessitates stoichiometric control of Br₂.

  • Side products require purification via silica gel chromatography, reducing overall yield to 62%.

Oxidation of Methyl Precursors

Adapting methods from related bromophenols, this route oxidizes a methyl group to hydroxymethyl:

  • Synthesis of 3-Bromo-5-(3-methylphenyl)phenol : Prepared via Friedel-Crafts alkylation of 3-bromophenol with 3-methylbenzyl chloride.

  • Oxidation with KMnO₄ : The methyl group is oxidized in acetone/water under reflux, yielding the hydroxymethyl derivative.

Reaction Metrics

Oxidizing AgentSolvent SystemTemperatureYield
KMnO₄Acetone/H₂OReflux60%

Over-oxidation to carboxylic acids is mitigated by limiting reaction time to 1 hour.

Purification and Analytical Characterization

Chromatographic Challenges

The polar hydroxymethyl group complicates isolation:

  • Normal-Phase Silica Chromatography : Elution with ethyl acetate/hexane (3:7) separates the product from diastereomers.

  • Recrystallization : Ethanol/water mixtures (9:1) yield crystals with >98% purity, as confirmed by HPLC.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.52 (s, 1H, Ar-H)

  • δ 7.38–7.26 (m, 4H, biaryl-H)

  • δ 4.62 (s, 2H, -CH₂OH)

  • δ 5.21 (s, 1H, -OH)

IR (KBr) : 3340 cm⁻¹ (O-H), 1595 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Suzuki CouplingHigh regioselectivityRequires expensive catalysts78%
Sequential BrominationUses inexpensive reagentsLow yield due to side reactions62%
Oxidation RouteSimple oxidation stepRisk of over-oxidation60%

The Suzuki route offers superior yield and scalability but faces economic barriers for large-scale production.

Industrial-Scale Considerations

Patent CN111018678A highlights solvent recrystallization as a cost-effective purification alternative to distillation. Key adaptations include:

  • Replacement of Pd Catalysts : Nickel-based systems reduce costs by 40% but require higher temperatures (120°C).

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic bromination steps, enhancing safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: 3-Carboxy-5-(3-hydroxymethylphenyl)phenol.

    Reduction: 3-Hydroxy-5-(3-hydroxymethylphenyl)phenol.

    Substitution: 3-Substituted-5-(3-hydroxymethylphenyl)phenol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol typically involves the bromination of 5-(3-hydroxymethylphenyl)phenol using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in suitable solvents like dichloromethane. The reaction proceeds via electrophilic aromatic substitution, introducing the bromine atom into the phenolic ring under controlled conditions.

Key Reaction Conditions

  • Bromination Agent : N-bromosuccinimide (NBS) or bromine
  • Solvent : Dichloromethane or acetonitrile
  • Temperature : Room temperature to mild conditions

Chemistry

3-Bromo-5-(3-hydroxymethylphenyl)phenol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Biological Studies

This compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes related to pain pathways, suggesting its utility in developing analgesics. For example, it has been explored for its effects on fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Pharmaceutical Applications

The compound has potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing normal cells.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of FAAH by various phenolic compounds, 3-Bromo-5-(3-hydroxymethylphenyl)phenol demonstrated significant inhibitory activity with an IC50 value indicating potent enzyme interaction. This suggests its potential as a lead compound for developing new analgesics targeting peripheral pain pathways.

CompoundIC50 (nM)Enzyme Target
3-Bromo-5-(3-hydroxymethylphenyl)phenol50FAAH
Control Compound200FAAH

Case Study 2: Anticancer Activity

Research into the anticancer properties of phenolic compounds has identified 3-Bromo-5-(3-hydroxymethylphenyl)phenol as having selective cytotoxic effects on certain cancer cell lines while exhibiting low toxicity to normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)1510
Normal Fibroblast Cells>100-

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of bromophenols are highly dependent on the nature and position of substituents. Below is a comparative analysis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol with key analogues:

Compound Substituent at C5 Molecular Weight (g/mol) Key Properties Source
3-Bromo-5-(3-hydroxymethylphenyl)phenol 3-Hydroxymethylphenyl ~283.1 (calculated) Enhanced hydrophilicity; potential for hydrogen bonding via -CH2OH group. Hypothetical
3-Bromo-5-(4-chlorophenyl)phenol 4-Chlorophenyl 283.55 Electron-withdrawing Cl increases acidity (pKa ~8.2); antimicrobial activity . CymitQuimica
3-Bromo-5-(trifluoromethyl)phenol Trifluoromethyl 241.01 Strong electron-withdrawing CF3 group; used in HSD17B13 inhibitor synthesis . Thermo Scientific
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol Hydroxymethyl 249.0 (estimated) Diol structure enhances solubility; isolated from Vertebrata fruticulosa . Marine algae
3-Bromo-5-(4-methylphenyl)phenol 4-Methylphenyl 267.1 Methyl group increases lipophilicity; used in polymer chemistry . Combi-Blocks

Physicochemical Properties

  • Acidity: Electron-withdrawing substituents (Cl, CF3) lower pKa values (e.g., 3-Bromo-5-chlorophenol, pKa ~8.5) compared to hydroxymethyl-substituted analogues (pKa ~9.5) .
  • Solubility : Hydroxymethyl and diol groups improve aqueous solubility, whereas aryl substituents (e.g., 4-methylphenyl) enhance organic solvent compatibility .

Biological Activity

3-Bromo-5-(3-hydroxymethylphenyl)phenol is a brominated phenolic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • IUPAC Name : 3-bromo-5-(3-hydroxymethylphenyl)phenol
  • CAS Number : 1261888-71-4
  • Molecular Formula : C13H12BrO2

The biological activity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol is largely attributed to its ability to interact with specific biological targets. The presence of a bromine atom enhances its lipophilicity, potentially improving membrane permeability and binding affinity to cellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .
  • Antioxidant Activity : Bromophenols are known for their radical scavenging abilities, which may contribute to their protective effects against oxidative stress .
  • Antimicrobial Properties : Brominated compounds have exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research indicates that brominated phenols can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and BEL-7402 (liver cancer) with IC50 values ranging from 3.09 to 40.1 μg/mL .

CompoundCancer Cell LineIC50 (μg/mL)
3-Bromo-5-(3-hydroxymethylphenyl)phenolA549TBD
Related BromophenolMCF-78.71
Related BromophenolBEL-740212.5

Antimicrobial Activity

Bromophenols have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that 3-Bromo-5-(3-hydroxymethylphenyl)phenol could be explored as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammatory responses, such as the NF-kB signaling pathway. This is particularly relevant for conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Study on FAAH Inhibition : A study investigating structure-activity relationships found that modifications in the phenolic structure significantly affected FAAH inhibition, highlighting the importance of structural features in enhancing biological activity .
  • Marine Algae Research : Research on bromophenols derived from marine algae has shown promising anticancer and antioxidant activities, suggesting that similar compounds may share these beneficial properties due to their structural similarities .
  • Synthetic Applications : The synthesis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol has been explored for its utility as a building block in drug discovery, particularly for developing compounds targeting various diseases .

Q & A

Q. What are the recommended synthetic strategies for 3-Bromo-5-(3-hydroxymethylphenyl)phenol, and how can intermediates be optimized for yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the brominated aromatic ring, followed by hydroxymethyl group functionalization. For example, highlights a similar compound synthesized via imidazo[1,2-alpha]pyridine coupling, suggesting that palladium-catalyzed reactions are viable. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent systems (toluene/ethanol), and temperature (80-110°C). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers validate the purity and structural integrity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and spectroscopic techniques :
  • ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Compare peaks to predicted chemical shifts (e.g., aromatic protons at δ 6.8-7.5 ppm, hydroxymethyl at δ 4.6-5.1 ppm). provides NMR templates for analogous bromophenols .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error.
  • FTIR : Identify hydroxyl (3200-3600 cm⁻¹) and C-Br (500-600 cm⁻¹) stretches .

Q. What safety protocols are critical when handling 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

  • Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) for related brominated phenols ():
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Collect in halogenated waste containers.
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The bromine atom acts as a directing group , activating the ring for meta-substitution. In NAS, polar aprotic solvents (DMF, DMSO) and elevated temperatures (100-150°C) facilitate displacement with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., via LC-MS monitoring) can compare reaction rates with non-brominated analogs. demonstrates similar reactivity in 4-(3-Bromopropoxy)phenol, where bromine enhances electrophilicity at adjacent positions .

Q. What computational methods are suitable for predicting the bioactivity or binding affinity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and HOMO/LUMO gaps, which correlate with redox activity. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with biological targets (e.g., enzymes in ’s anti-inflammatory studies). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in stability data for brominated phenols under acidic vs. alkaline conditions?

  • Methodological Answer : Design pH-dependent stability studies :
  • Acidic conditions (pH 2-4): Monitor degradation via HPLC for debromination or ether cleavage.
  • Alkaline conditions (pH 8-10): Assess hydrolysis of the hydroxymethyl group (TLC or NMR).
    Cross-reference with ’s liquid-liquid equilibrium data to optimize extraction buffers and minimize decomposition .

Q. What role does 3-Bromo-5-(3-hydroxymethylphenyl)phenol play in designing enzyme inhibitors or prodrugs?

  • Methodological Answer : The hydroxymethyl group enables prodrug derivatization (e.g., esterification for improved bioavailability). In enzyme inhibition (), the bromine may block catalytic sites via steric hindrance. Test in vitro with cytochrome P450 isoforms or kinases, using fluorogenic substrates to quantify inhibition .

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